![molecular formula C20H23FN2O3 B5505191 1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including nitro substitution, labeling with radioactive isotopes for PET imaging, and synthesis involving cyclic amines. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared by labeling their 4-nitropyridin-2-yl precursors through nitro substitution by the (18)F anion (García et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, are determined by X-ray diffraction analysis, highlighting the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include various synthesis approaches, such as the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions (Galenko et al., 2015). These methods often yield compounds with potential as intermediates in pharmaceutical synthesis.
Physical Properties Analysis
The physical properties, including thermal stability and phase transitions of related compounds, can be investigated through techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Ribet et al., 2005).
科学的研究の応用
Antibacterial Properties
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied for its potential applications in antibacterial therapy. Researchers have explored similar compounds for their antibacterial activity, particularly against various resistant strains. A study by Egawa et al. (1984) synthesized and evaluated pyridonecarboxylic acids, including analogues similar to our compound of interest, for their antibacterial effectiveness. These compounds demonstrated promising results, highlighting the potential of this compound in antibacterial applications (Egawa et al., 1984).
Crystal Structure Analysis
The study of crystal structures of similar compounds provides insight into their potential pharmaceutical applications. Raghuvarman et al. (2014) examined the crystal structures of compounds with a similar structural framework, which is crucial for understanding the physicochemical properties and potential therapeutic applications of such compounds (Raghuvarman et al., 2014).
Synthesis and Reaction Studies
Understanding the synthesis and reactions of compounds structurally related to this compound is vital for its potential application in drug development. Miyamoto et al. (1987) explored the synthesis of similar compounds, providing valuable insights into the chemical pathways and reactions that could be applicable to our compound of interest (Miyamoto et al., 1987).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-2-15-7-8-16(22-13-15)14-23-11-9-20(10-12-23,19(24)25)26-18-6-4-3-5-17(18)21/h3-8,13H,2,9-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMQDFMMVLAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

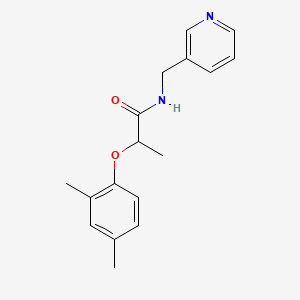
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
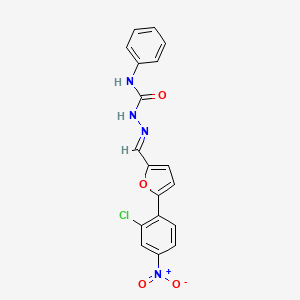
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
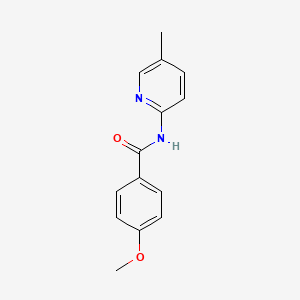
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
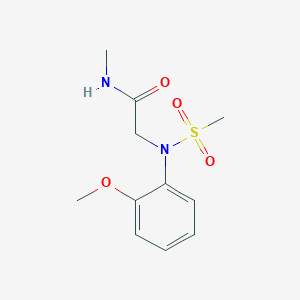
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
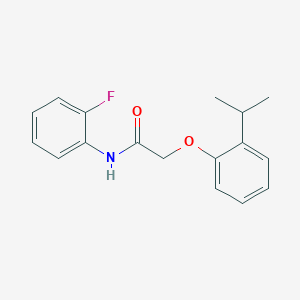
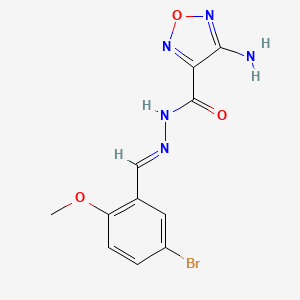
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)